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Compound of Interest

Compound Name: Jangomolide

Cat. No.: B1155115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Jangomolide is a naturally occurring limonoid, a class of highly oxygenated terpenoids, first

isolated from the plant Flacourtia jangomas. The structural elucidation of such complex natural

products relies heavily on a combination of spectroscopic techniques, primarily Nuclear

Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy. This guide provides a comprehensive overview of the expected spectroscopic

data for Jangomolide based on its known chemical structure. While the original experimental

data from the primary literature is not widely available in public databases, this document

presents predicted data and generalized experimental protocols to aid researchers in the

identification and characterization of Jangomolide and related compounds.

Chemical Structure
Systematic Name: (3aR,4R,5R,6aS,10aR,10bR,12aR)-10a-(furan-3-yl)-3,3,6a,8,10b-

pentamethyl-2,3,3a,4,5,6,6a,10,10a,10b,11,12-dodecahydro-1H-5,12a-

epoxyoxireno[4',5']benzo[1',2':4,5]cyclodeca[1,2-b]furan-7,9(8H)-dione Molecular Formula:

C₂₆H₂₈O₈ Molecular Weight: 468.50 g/mol
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The following tables summarize the predicted spectroscopic data for Jangomolide based on

its chemical structure. These values are estimations and may vary slightly from experimental

results depending on the specific conditions used for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Jangomolide

Chemical Shift (δ,
ppm)

Multiplicity Integration
Assignment
(Expected Proton
Environment)

~7.4 m 2H Furan ring protons

~6.4 m 1H Furan ring proton

~5.5 - 6.0 m 1H Olefinic proton

~4.0 - 5.0 m 3H

Protons adjacent to

oxygen (e.g., lactone,

ether)

~2.0 - 3.5 m Multiple
Aliphatic and allylic

protons

~0.8 - 1.5 s, d Multiple Methyl protons

Table 2: Predicted ¹³C NMR Spectroscopic Data for Jangomolide
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Chemical Shift (δ, ppm) Carbon Type
Assignment (Expected
Carbon Environment)

> 170 C
Lactone/Ester carbonyl

carbons

~160 C Ketone carbonyl carbon

~140 - 145 CH Furan ring carbons

~120 - 140 C, CH Olefinic carbons

~110 CH Furan ring carbon

~70 - 90 C, CH
Carbons bonded to oxygen

(lactone, ether, epoxide)

~20 - 60 C, CH, CH₂ Aliphatic carbons

~15 - 30 CH₃ Methyl carbons

Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for Jangomolide

m/z (Mass-to-Charge
Ratio)

Ion Type Interpretation

468.1784 [M]⁺ Molecular ion (for C₂₆H₂₈O₈)

469.1863 [M+H]⁺ Protonated molecular ion

491.1682 [M+Na]⁺ Sodiated molecular ion

< 468 -

Fragmentation ions resulting

from losses of functional

groups (e.g., H₂O, CO, CO₂,

furan ring fragments)

Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Data for Jangomolide
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Wavenumber (cm⁻¹) Intensity Functional Group

~3100 Medium C-H stretch (furan)

~2950 Strong C-H stretch (aliphatic)

~1770 Strong C=O stretch (γ-lactone)

~1740 Strong C=O stretch (δ-lactone/ester)

~1710 Strong C=O stretch (ketone)

~1650 Medium C=C stretch (alkene)

~1270 Strong C-O stretch (lactone/ester)

~1100 Strong C-O stretch (ether)

~875 Medium C-H bend (furan)

Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments

used in the characterization of a natural product like Jangomolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Sample Preparation:

Dissolve 5-10 mg of purified Jangomolide in approximately 0.6 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.
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Data Acquisition:

¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to

the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay may be required.

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish

connectivity.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons

and carbons (¹H-¹³C one-bond correlations).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons over two to three bonds (¹H-¹³C long-range correlations).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental formula, and to gain insight into

the molecular structure through fragmentation patterns.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization -

ESI).

Sample Preparation:

Prepare a dilute solution of Jangomolide (e.g., 10-100 µg/mL) in a suitable solvent such as

methanol or acetonitrile.

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Data Acquisition:
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Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to

determine the accurate mass of the molecular ion. This allows for the calculation of the

elemental formula.

Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to

collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern

provides valuable structural information.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

Thin Film: Dissolve a small amount of Jangomolide in a volatile solvent (e.g., chloroform or

dichloromethane), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the

solvent to evaporate, leaving a thin film of the compound.

KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr)

powder (100-200 mg) and press the mixture into a thin, transparent pellet using a hydraulic

press.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Place the sample in the spectrometer and record the IR spectrum, typically over a range of

4000 to 400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus wavenumber

(cm⁻¹).

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

structure elucidation of a novel natural product like Jangomolide.
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Caption: Workflow for the isolation and structural elucidation of a natural product.
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Conclusion
The spectroscopic analysis of Jangomolide is a multi-faceted process that requires the

integration of data from NMR, MS, and IR techniques. While specific experimental data is not

readily available in public domains, the predicted data and generalized protocols presented in

this guide offer a robust framework for researchers working on the identification and

characterization of this and other complex natural products. The combination of these powerful

analytical methods allows for the unambiguous determination of the intricate molecular

architecture of Jangomolide, paving the way for further investigation into its biological activities

and potential therapeutic applications.

To cite this document: BenchChem. [Spectroscopic Data of Jangomolide: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1155115#spectroscopic-data-of-jangomolide-nmr-
ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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